![molecular formula C14H16Cl3N3 B1443535 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride CAS No. 1255099-37-6](/img/structure/B1443535.png)
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride
Overview
Description
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride is a chemical compound with the CAS Number: 1187830-71-2 . It has a molecular weight of 296.2 and its IUPAC name is 7-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride . The compound is stored at room temperature and should be kept dry and cool .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14ClN3.ClH/c15-14-12-6-7-18(9-13(12)16-10-17-14)8-11-4-2-1-3-5-11;/h1-5,10H,6-9H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 396.6±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.7±3.0 kJ/mol . The flash point is 193.6±27.9 °C . The index of refraction is 1.626 . The molar refractivity is 72.2±0.3 cm^3 . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Pharmaceutical Research
This compound is a potential precursor for the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with antiviral, antibacterial, or anticancer properties .
Material Science
In material science, this compound could be used to create novel organic semiconductors due to its pyrimidine ring, which can be a good electron acceptor. This property is valuable in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Chemical Synthesis
The compound serves as a building block in chemical synthesis. It can be used to construct more complex molecules through various chemical reactions, including substitutions and coupling reactions, which are fundamental in organic synthesis .
Biological Studies
As a benzylated pyrimidine, it can be used in biological studies to probe the function of nucleic acids. Modified nucleotides like this compound can help in understanding DNA replication and RNA transcription processes .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound could be explored for their potential use as pesticides or herbicides. The chloro and benzyl groups present in the molecule may interact with specific biological pathways in pests .
Catalysis
This compound might act as a ligand for metal catalysts in asymmetric synthesis. The nitrogen atoms in the pyrimidine ring can coordinate to metals, creating complexes that are useful in catalytic cycles .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-benzyl-4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3.2ClH/c15-14-12-6-7-18(9-13(12)16-10-17-14)8-11-4-2-1-3-5-11;;/h1-5,10H,6-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNUSHQFIUQGSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC=N2)Cl)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743775 | |
Record name | 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride | |
CAS RN |
1255099-37-6 | |
Record name | 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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